Cas no 496875-47-9 (5-Bromo-8H-1,3-dioxa-8-aza-as-indacene-7-carboxylic acid methyl ester)

5-Bromo-8H-1,3-dioxa-8-aza-as-indacene-7-carboxylic acid methyl ester 化学的及び物理的性質
名前と識別子
-
- 5-Bromo-8H-1,3-dioxa-8-aza-as-indacene-7-carboxylic acid methyl ester
- 496875-47-9
- CS-0361891
- methyl 5-bromo-8H-[1,3]dioxolo[4,5-g]indole-7-carboxylate
- METHYL 5-BROMO-2H,8H-[1,3]DIOXOLO[4,5-G]INDOLE-7-CARBOXYLATE
- STK893963
- AKOS005144355
- methyl5-bromo-8H-[1,3]dioxolo[4,5-g]indole-7-carboxylate
- BBL021257
-
- MDL: MFCD03081871
- インチ: InChI=1S/C11H8BrNO4/c1-15-11(14)7-2-5-6(12)3-8-10(9(5)13-7)17-4-16-8/h2-3,13H,4H2,1H3
- InChIKey: BEHWMDMDFACQLZ-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 296.96367Da
- どういたいしつりょう: 296.96367Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 327
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 60.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
5-Bromo-8H-1,3-dioxa-8-aza-as-indacene-7-carboxylic acid methyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 202206-1g |
Methyl 5-bromo-8H-[1,3]dioxolo[4,5-g]indole-7-carboxylate |
496875-47-9 | 1g |
$307.00 | 2023-09-09 | ||
Chemenu | CM363788-1g |
Methyl 5-bromo-8h-[1,3]dioxolo[4,5-g]indole-7-carboxylate |
496875-47-9 | 95%+ | 1g |
$389 | 2022-06-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1432561-1g |
Methyl 5-bromo-8H-[1,3]dioxolo[4,5-g]indole-7-carboxylate |
496875-47-9 | 95% | 1g |
¥3570.00 | 2024-05-11 |
5-Bromo-8H-1,3-dioxa-8-aza-as-indacene-7-carboxylic acid methyl ester 関連文献
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
4. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
5-Bromo-8H-1,3-dioxa-8-aza-as-indacene-7-carboxylic acid methyl esterに関する追加情報
5-Bromo-8H-1,3-dioxa-8-aza-as-indacene-7-carboxylic acid methyl ester: A Comprehensive Overview
The compound 5-Bromo-8H-1,3-dioxa-8-aza-as-indacene-7-carboxylic acid methyl ester, identified by the CAS number 496875-47-9, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of heterocyclic compounds, specifically featuring a dioxa and aza-as-indacene framework. The presence of a bromine atom at the 5-position and a methyl ester group at the 7-position introduces unique electronic and structural properties that make it an interesting subject for research and development.
Recent studies have highlighted the importance of such heterocyclic compounds in drug discovery. The dioxa and aza functionalities within the indacene framework provide a platform for exploring diverse biological activities. For instance, researchers have reported that similar compounds exhibit promising anti-inflammatory and antioxidant properties, which could be harnessed for developing novel therapeutic agents. The bromine substituent at position 5 further enhances the molecule's reactivity, making it a valuable intermediate in organic synthesis.
In terms of synthesis, the preparation of 5-Bromo-8H-1,3-dioxa-8-aza-as-indacene-7-carboxylic acid methyl ester involves multi-step reactions that require precise control over reaction conditions. The use of transition metal catalysts has been shown to improve the efficiency of key steps, such as cross-coupling reactions. These advancements have not only streamlined the synthesis process but also opened avenues for scaling up production to meet increasing demand in both academic and industrial settings.
The structural uniqueness of this compound also makes it an attractive candidate for materials science applications. The conjugated system within the indacene framework contributes to its optical properties, which can be exploited in the development of advanced materials such as organic light-emitting diodes (OLEDs) and photovoltaic devices. Recent research has demonstrated that incorporating brominated heterocycles into these materials can significantly enhance their performance metrics, including luminous efficiency and charge transport properties.
Beyond its direct applications, the study of 5-Bromo-8H-1,3-dioxa-8-aza-as-indacene-based compounds has provided valuable insights into the relationship between molecular structure and biological activity. Computational chemistry techniques, such as molecular docking and quantum mechanical calculations, have been instrumental in predicting binding affinities and elucidating mechanistic pathways. These computational tools have not only accelerated drug discovery but also enabled researchers to design more potent and selective molecules.
In conclusion, 5-Bromo-8H-1,3-dioxa-8
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